molecular formula C40H45NO15 B1250130 Kigamicin B

Kigamicin B

Numéro de catalogue B1250130
Poids moléculaire: 779.8 g/mol
Clé InChI: ZDEHLGNKHHJJAC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Kigamicin B is a natural product found in Amycolatopsis with data available.

Applications De Recherche Scientifique

Antitumor Properties

Kigamicin B, along with other kigamicins, was discovered from Amycolatopsis sp. ML630-mF1, showing selective killing activity against PANC-1 cells under nutrient-starved conditions. These compounds demonstrated significant antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and inhibited the growth of various mouse tumor cell lines at a low concentration (Kunimoto et al., 2003).

Structure and Synthesis

The structural determination of this compound revealed a unique aglycone of a fused octacyclic ring system containing seven six-membered rings and one oxazolidine, linked to a sugar chain composed of deoxysugars (Kunimoto et al., 2003). Additionally, synthetic studies have been conducted to replicate the natural product skeleton of kigamicins, featuring a tetrahydroxanthone and up to four sugar residues, for their toxic effects on human cancer cells under nutrient-poor conditions (Ma & Ready, 2019).

Targeting Cancer Cell Tolerance to Nutrient Starvation

This compound and related compounds target the tolerance of cancer cells to nutrient starvation, a novel approach in cancer therapy. These compounds showed preferential cytotoxicity to cancer cells under nutrient-deprived conditions but were less toxic under nutrient-rich conditions. They were observed to block the activation of Akt induced by nutrient starvation, suggesting their potential as cancer therapy agents (Lu et al., 2004).

Effect on Myeloma Cells

This compound has been found to induce necrosis in myeloma cells even in nutrient-rich conditions, distinguishing it from its action on pancreatic cancer cells. This compound inhibits regulatory proteins such as Cyclin D1, p-AKT, and p-ERK in myeloma cells, suggesting a unique mechanism of action and potential for overcoming drug resistance in myeloma treatment (Nakamura et al., 2008).

Immune System Interaction

Interestingly, this compound does not exhibit immunosuppressive activity and can stimulate the delayed-type hypersensitivity response to specific antigens, indicating an increase in cellular immunity (Masuda et al., 2006).

Propriétés

Formule moléculaire

C40H45NO15

Poids moléculaire

779.8 g/mol

Nom IUPAC

2,6,9,30-tetrahydroxy-8-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione

InChI

InChI=1S/C40H45NO15/c1-15-19(42)4-6-24(52-15)54-21-5-7-25(53-16(21)2)55-23-12-20(43)28-34(46)31-35(47)30-26-17(10-18-13-40(3)41(8-9-51-40)39(48)27(18)33(26)45)11-22-29(30)37(50-14-49-22)38(31)56-36(28)32(23)44/h10,15-16,19-25,32,42-45,47H,4-9,11-14H2,1-3H3

Clé InChI

ZDEHLGNKHHJJAC-UHFFFAOYSA-N

SMILES canonique

CC1C(CCC(O1)OC2CCC(OC2C)OC3CC(C4=C(C3O)OC5=C6C7=C(C8=C(C9=C(CC1(N(C9=O)CCO1)C)C=C8CC7OCO6)O)C(=C5C4=O)O)O)O

Synonymes

kigamicin B

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kigamicin B
Reactant of Route 2
Kigamicin B
Reactant of Route 3
Kigamicin B
Reactant of Route 4
Kigamicin B
Reactant of Route 5
Kigamicin B
Reactant of Route 6
Kigamicin B

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.